4-(2-aminoethyl)-3-fluorophenol hydrobromide
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Overview
Description
4-(2-aminoethyl)-3-fluorophenol hydrobromide is a chemical compound that features a phenol group substituted with a fluorine atom and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-fluorophenol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenol.
Substitution Reaction: The phenol group undergoes a substitution reaction with 2-bromoethylamine hydrobromide to introduce the aminoethyl group. This reaction is typically carried out in the presence of a base such as potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-3-fluorophenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-aminoethyl)-3-fluorophenol hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-3-fluorophenol hydrobromide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-aminoethyl bromide hydrobromide: Similar in structure but lacks the fluorine and phenol groups.
3-fluorophenol: Similar in structure but lacks the aminoethyl group.
4-(2-aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a phenol group.
Uniqueness
4-(2-aminoethyl)-3-fluorophenol hydrobromide is unique due to the presence of both the fluorine atom and the aminoethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
2089258-44-4 |
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Molecular Formula |
C8H11BrFNO |
Molecular Weight |
236.08 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-fluorophenol;hydrobromide |
InChI |
InChI=1S/C8H10FNO.BrH/c9-8-5-7(11)2-1-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H |
InChI Key |
WEFFOMRZEWDVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCN.Br |
Purity |
95 |
Origin of Product |
United States |
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